molecular formula C13H16O B8376945 5-n-Butylindan-1-one

5-n-Butylindan-1-one

Cat. No.: B8376945
M. Wt: 188.26 g/mol
InChI Key: SFMBTLFEZLQRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-n-Butylindan-1-one: is an organic compound belonging to the class of indanones. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. This compound is characterized by the presence of a butyl group attached to the fifth position of the indanone structure. Indanones are known for their diverse biological activities and are used in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-n-Butylindan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-n-butylindane with an appropriate acylating agent. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired indanone product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-n-Butylindan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-n-Butylindan-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: The compound is investigated for its potential use in the treatment of neurodegenerative diseases and as an anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a precursor for the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of 5-n-Butylindan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with receptors in the central nervous system may contribute to its potential neuroprotective properties .

Comparison with Similar Compounds

    Indan-1-one: Lacks the butyl group, making it less hydrophobic and potentially less bioactive.

    5-Methylindan-1-one: Contains a methyl group instead of a butyl group, which may result in different biological activities.

    5-Phenylindan-1-one:

Uniqueness: 5-n-Butylindan-1-one is unique due to the presence of the butyl group, which enhances its hydrophobicity and may influence its interaction with biological targets. This structural feature distinguishes it from other indanone derivatives and contributes to its specific biological activities .

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

5-butyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H16O/c1-2-3-4-10-5-7-12-11(9-10)6-8-13(12)14/h5,7,9H,2-4,6,8H2,1H3

InChI Key

SFMBTLFEZLQRNG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)C(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(4-n-butylphenyl)-3-chloropropan-1-one (17.88 g, 79.8 mmol) in concentrated sulphuric acid (69 ml) is heated at 90° C. for 4 hours. After cooling to ambient temperature, the reaction mixture is poured on to ice and extracted with toluene. The combined organic phases are washed with saturated NaHCO3, brine, dried (MgSO4) and evaporated to afford the title compound. NMR δH 0.85 (t J 7.3 3H), 1.28 (sextet J 7.3 2H), 1.56 (quintet J 7.3 2H), 2.6 (m 4H), 3.02 (t J 5 2H), 7.10 (d J 8.3 1H), 7.20 (s 11H), 7.60 (d J 8.3 2H)
Quantity
17.88 g
Type
reactant
Reaction Step One
Quantity
69 mL
Type
solvent
Reaction Step One

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